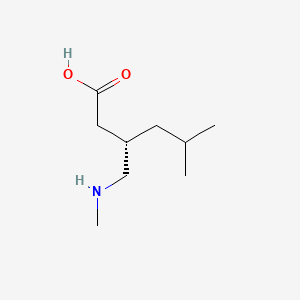

N-Methylpregabalin

説明

科学的研究の応用

Neuroprotection after Spinal Cord Injury : Pregabalin has demonstrated effectiveness as a neuroprotector following spinal cord injury (SCI) in rats, showing improved clinical indicators and laboratory findings, including reduced caspase-3 and phosphorylated p38 MAPK expressions, and decreased proliferation of astrocytes (Ha et al., 2011).

Treatment of Alcohol Dependence : An open-label trial showed pregabalin's potential as a treatment for alcohol dependence. It was effective and well-tolerated in detoxified alcohol-dependent subjects, reducing cravings and psychiatric symptoms (Martinotti et al., 2008).

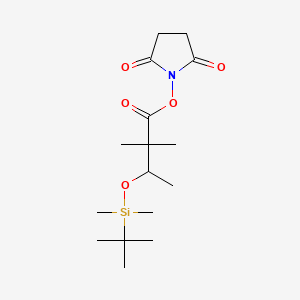

Synthesis of Chiral Derivatives : Pregabalin's chiral derivatives, like 4-methylpregabalin, can be synthesized using organocatalytic Michael additions. This has potential applications in medicine production (Vargová et al., 2018).

Interaction with NMDA Receptors in Antinociceptive Effects : The role of N-methyl-D-aspartate (NMDA) ligands in pregabalin's antinociceptive effect was studied using the tail flick assay in mice. The interaction with NMDA receptors suggests a mechanism for its pain-relieving properties (Meymandi et al., 2015).

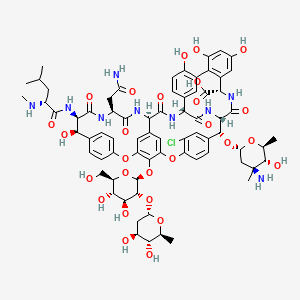

Binding to Presynaptic Calcium Channel α2-δ Subunit : Pregabalin binds selectively to the α2-δ subunit of voltage-gated calcium channels, influencing neurotransmitter release and having implications for treatment of neuropathic pain and epilepsy (Joshi & Taylor, 2006).

Reduction of Synaptic Vesicle Release : In cultured hippocampal neurons, pregabalin was found to reduce the emptying of neurotransmitter vesicles from presynaptic sites, further elucidating its mechanism of action in neurological conditions (Micheva et al., 2006).

Misuse and Abuse Potential : Studies have highlighted the potential for misuse and abuse of pregabalin, with concerns raised about its increasing prescription and access through non-prescription channels (Kapil et al., 2014).

Effect on Nitroglycerin-Induced Hyperalgesia in Rats : Pregabalin alleviated nitroglycerin-induced hyperalgesia in rats, suggesting a role in the preventive treatment of migraine. It suppressed peripheral CGRP release and c-Fos expression, pointing to potential mechanisms of action (Di et al., 2015).

特性

IUPAC Name |

(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADUVMLGQASXOK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652655 | |

| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylpregabalin | |

CAS RN |

1155843-61-0 | |

| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。